N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is an intriguing compound known for its unique molecular structure and a wide array of applications across various scientific domains. This compound is characterized by its complex arrangement of functional groups, contributing to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Furan-2-yl-Pyrazole Moiety: : The reaction between furfural and hydrazine in the presence of a base (such as potassium carbonate) forms the pyrazole ring.
Alkylation: : The pyrazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine chain.
Sulfonation: : The final step involves the reaction with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production process is optimized for higher yields and cost-effectiveness. Typically, this involves:
Continuous Flow Synthesis: : To enhance reaction efficiency and scalability.
Catalysis: : The use of specific catalysts to streamline the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo several types of reactions, including:
Oxidation: : It can be oxidized to form sulfonic acids or other derivatives.
Reduction: : Selective reduction can target specific functional groups without affecting the entire molecule.
Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, altering the functional groups attached to the central moiety.
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenating agents, sulfonyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules and polymers.
Biology: It can be used in the development of biochemical probes, allowing researchers to study enzyme functions and protein interactions.
Industry: In industrial applications, it can be used as a catalyst or intermediate in the manufacture of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action primarily revolves around its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide moiety can form stable interactions with amino acid residues.
Comparison with Similar Compounds
Unique Attributes: Compared to other sulfonamide-based compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide stands out due to its furan-2-yl and pyrazole functional groups, which confer unique reactivity and selectivity.
Similar Compounds:4-(Trifluoromethyl)benzenesulfonamide: : Lacks the additional complexity of the furan and pyrazole rings.
N-(2-(Pyrazol-1-yl)ethyl)benzenesulfonamide: : Misses the furan and trifluoromethyl groups.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: : Similar but without the trifluoromethyl group.
This compound's multi-functional nature makes it an essential entity in various scientific and industrial fields, offering a wide range of possibilities for future research and application.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c17-16(18,19)13-3-5-14(6-4-13)26(23,24)21-7-8-22-11-12(10-20-22)15-2-1-9-25-15/h1-6,9-11,21H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDYNWDDBTOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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